(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is a chemical compound with a complex structure that includes a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diol intermediate, which undergoes cyclization in the presence of an acid catalyst to form the hexahydrofurofuran ring. The acetate group is then introduced through an esterification reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ring structure or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate: This compound has a similar hexahydrofurofuran ring system but with different functional groups.
(3AR,4S,6R,6AR)-6-iodo-4-vinylhexahydro-2H-cyclopenta[b]furan-2-one: Another compound with a related ring structure but different substituents.
Uniqueness
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXLRBOCGWECNI-PRJMDXOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC2C1CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]2[C@@H]1CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450805 |
Source
|
Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162020-29-3 |
Source
|
Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.